4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6ClFN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the quinoline ring, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process often includes steps like purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can enhance its binding affinity to these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile: A closely related compound with similar substituents but different positions on the quinoline ring.
Fluoroquinolones: A class of compounds known for their antibacterial activity, which also contain fluorine atoms in their structure.
Uniqueness
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H6ClFN2O |
---|---|
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
4-chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClFN2O/c1-16-7-2-8-10(12)6(4-14)5-15-11(8)9(13)3-7/h2-3,5H,1H3 |
InChI-Schlüssel |
AXSXKOQPGMRSMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)F)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.